molecular formula C15H14F2N4O2 B2506669 N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide CAS No. 2418681-78-2

N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide

Cat. No.: B2506669
CAS No.: 2418681-78-2
M. Wt: 320.3
InChI Key: BOKIEVBFCRRCBY-UHFFFAOYSA-N
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Description

N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide is a complex organic compound featuring a cyanopropyl group, a difluoromethyl-substituted oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the nitrile group, converting it into primary amines under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

  • Substitution: : The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium cyanide (NaCN), amines, alcohols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the oxadiazole ring can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    N-(1-Cyanopropyl)-4-[5-(methyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications, particularly in drug development.

Properties

IUPAC Name

N-(1-cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O2/c1-3-11(8-18)21(2)15(22)10-6-4-9(5-7-10)13-19-14(12(16)17)23-20-13/h4-7,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKIEVBFCRRCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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